molecular formula C14H15ClN2O3 B6297218 Methyl 2-(chloromethyl)-3-[[(2R)-oxetan-2-yl]methyl]benzimidazole-5-carboxylate CAS No. 2436737-09-4

Methyl 2-(chloromethyl)-3-[[(2R)-oxetan-2-yl]methyl]benzimidazole-5-carboxylate

Cat. No. B6297218
CAS RN: 2436737-09-4
M. Wt: 294.73 g/mol
InChI Key: SLQIJFSQRNXACV-SNVBAGLBSA-N
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Description

Benzimidazole derivatives are an important class of heterocyclic compounds with a wide range of applications in medicinal chemistry. They are used in the synthesis of various antibacterial and antifungal agents . The presence of a chloromethyl and oxetan-2-ylmethyl group might influence the reactivity and biological activity of the compound.


Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the reaction of o-phenylenediamine with carboxylic acids or their derivatives under suitable conditions . The introduction of the chloromethyl and oxetan-2-ylmethyl groups would likely involve further synthetic steps, but without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.


Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by a fused benzene and imidazole ring. The chloromethyl and oxetan-2-ylmethyl groups attached to the benzimidazole core would add to the complexity of the molecule and potentially influence its physical and chemical properties .


Chemical Reactions Analysis

Benzimidazole derivatives can undergo a variety of chemical reactions, depending on the substituents present on the benzimidazole core. For instance, the chloromethyl group is susceptible to nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “Methyl 2-(chloromethyl)-3-[[(2R)-oxetan-2-yl]methyl]benzimidazole-5-carboxylate” would depend on the nature and position of its substituents. For instance, the presence of the chloromethyl group might increase its reactivity, while the oxetan-2-ylmethyl group could influence its conformation and steric properties .

Future Directions

The study of benzimidazole derivatives is a vibrant field in medicinal chemistry, with new compounds being synthesized and tested for various biological activities . The compound , with its unique set of substituents, could be of interest in this context.

properties

IUPAC Name

methyl 2-(chloromethyl)-3-[[(2R)-oxetan-2-yl]methyl]benzimidazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O3/c1-19-14(18)9-2-3-11-12(6-9)17(13(7-15)16-11)8-10-4-5-20-10/h2-3,6,10H,4-5,7-8H2,1H3/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLQIJFSQRNXACV-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=C(N2CC3CCO3)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC2=C(C=C1)N=C(N2C[C@H]3CCO3)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-(chloromethyl)-3-[[(2R)-oxetan-2-yl]methyl]benzimidazole-5-carboxylate

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